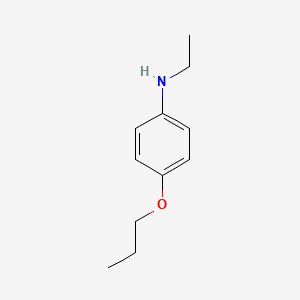

N-Ethyl-N-(4-propoxyphenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYDNJSTPQFOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-4-propoxyaniline chemical structure and molecular weight

Chemical Structure, Synthesis, and Pharmacological Context

Executive Summary

N-Ethyl-4-propoxyaniline (CAS: 59731-93-0) is a specialized secondary amine intermediate belonging to the N-alkyl-4-alkoxyaniline class. Structurally analogous to the historic analgesic phenetidine and the sweetener dulcin, this compound serves as a critical building block in the synthesis of aggrecanase inhibitors and other pharmaceutical candidates.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and metabolic implications. It is designed for researchers requiring precise structural data and field-proven methodologies for handling and characterizing this molecule.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: N-Ethyl-4-propoxybenzenamine

-

Common Synonyms: N-Ethyl-p-propoxyaniline; 4-Propoxy-N-ethylaniline

-

CAS Registry Number: 59731-93-0[1]

-

SMILES: CCNc1ccc(OCCC)cc1

-

InChI Key: AAYDNJSTPQFOLZ-UHFFFAOYSA-N

Molecular Weight & Elemental Composition

The precise molecular weight is derived from the atomic weights of its constituent elements (

| Element | Count | Atomic Mass (Da) | Contribution (Da) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 179.263 g/mol |

Structural Features & Physicochemical Properties

The molecule features a lipophilic n-propoxy tail at the para-position and an N-ethyl group. This substitution pattern significantly alters its lipophilicity compared to its lower homolog, N-ethyl-p-phenetidine.

-

LogP (Predicted): ~2.8 – 3.1 (High lipophilicity facilitates membrane permeability).

-

H-Bond Donors: 1 (Secondary amine -NH).

-

H-Bond Acceptors: 2 (Ether oxygen, Amine nitrogen).

-

Physical State: Typically a viscous amber liquid or low-melting solid at room temperature, prone to oxidation (darkening) upon air exposure.

Part 2: Synthetic Methodologies

Authoritative Note: The synthesis of secondary anilines requires precise control to prevent over-alkylation to the tertiary amine. The Reductive Amination protocol is preferred for its selectivity.

Protocol A: Reductive Amination (Preferred)

This method couples 4-propoxyaniline with acetaldehyde followed by reduction, minimizing quaternary salt formation.

Reagents:

-

Carbonyl Source: Acetaldehyde (1.1 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or H₂/Pd-C

-

Solvent: Dichloroethane (DCE) or Ethanol

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-propoxyaniline (10 mmol) in DCE under nitrogen atmosphere. Add acetaldehyde (11 mmol) dropwise at 0°C. Stir for 30 minutes to form the intermediate imine.

-

Reduction: Add STAB (15 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the organic layer with Ethyl Acetate (3x).

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Protocol B: Direct Alkylation (Alternative)

Direct alkylation with ethyl iodide is faster but yields a mixture of mono- and di-ethylated products, requiring rigorous separation.

Reagents:

Workflow:

-

Suspend 4-propoxyaniline and K₂CO₃ in DMF.

-

Add Ethyl Iodide dropwise at room temperature.

-

Heat to 60°C for 4 hours.

-

Monitor via TLC; stop immediately upon disappearance of starting material to limit over-alkylation.

Synthesis Pathway Visualization

Figure 1: Synthetic routes to N-Ethyl-4-propoxyaniline. The reductive amination pathway (green arrow) offers higher selectivity compared to direct alkylation (dashed).

Part 3: Pharmacological & Toxicological Context

Expert Insight: While N-alkylation generally reduces the acute toxicity of primary anilines, the metabolic activation of this compound follows the classic "aniline toxicity" pathway, necessitating strict safety protocols.

Structure-Activity Relationship (SAR)

N-Ethyl-4-propoxyaniline is structurally related to Phenacetin (analgesic) and Dulcin (sweetener).

-

Analgesic Potential: The p-alkoxy group is critical for analgesic activity. However, the N-ethyl group (secondary amine) makes it more susceptible to oxidation than the N-acetyl group of phenacetin.

-

Sweetness: Unlike the urea derivative (Dulcin) or the nitro-derivative (P-4000), the simple N-ethyl amine lacks the hydrogen-bonding geometry required for high-potency interaction with the T1R2/T1R3 sweet taste receptor.

Metabolic Activation & Toxicity

The primary toxicological concern is Methemoglobinemia , driven by the formation of N-hydroxy metabolites.

-

N-Deethylation (CYP450): The ethyl group is removed, reverting the molecule to the primary amine, 4-propoxyaniline.

-

N-Hydroxylation: 4-propoxyaniline is oxidized to N-hydroxy-4-propoxyaniline.

-

Quinone Imine Formation: This reactive species binds to hemoglobin, oxidizing Fe²⁺ to Fe³⁺, reducing oxygen transport capacity.

Metabolic Pathway Diagram

Figure 2: Predicted metabolic bioactivation pathway leading to potential hematotoxicity.

Part 4: Analytical Characterization

To validate the synthesis of N-Ethyl-4-propoxyaniline, the following analytical signatures should be confirmed.

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, N-CH₂-CH ₃); δ 3.15 (q, 2H, N-CH ₂-CH₃); δ 3.85 (t, 2H, O-CH ₂-); δ 6.6–6.8 (m, 4H, Aromatic AA'BB'). |

| Mass Spectrometry | m/z 179.1 [M+H]⁺ (ESI+). Major fragment at m/z 150 (loss of ethyl group). |

| IR Spectroscopy | 3400 cm⁻¹ (N-H stretch, weak/broad); 1240 cm⁻¹ (C-O-C ether stretch). |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82266389, N-ethyl-2,3-dimethyl-4-propoxyaniline (Analog Reference). Retrieved from [Link]

- Google Patents.Patent BE524653A: Process for the preparation of N-alkyl-4-alkoxyanilines.

Sources

Navigating the Physicochemical Landscape of N-Ethyl-p-propoxyaniline: A Technical Guide to Boiling Point and Density

For Immediate Release

Introduction: The Significance of N-Ethyl-p-propoxyaniline

N-Ethyl-p-propoxyaniline belongs to the class of substituted anilines, a versatile scaffold in medicinal chemistry and materials science. The introduction of an ethyl group to the amine and a propoxy group at the para position of the benzene ring can significantly influence the molecule's lipophilicity, basicity, and metabolic stability. Understanding its fundamental physical properties, such as boiling point and density, is paramount for its synthesis, purification, formulation, and safe handling in a laboratory setting.

Physicochemical Data: A Comparative Overview

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined boiling point and density data for N-Ethyl-p-propoxyaniline (CAS No. 59731-93-0). However, to provide a valuable point of reference, the properties of its parent compound, 4-propoxyaniline, are presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| N-Ethyl-p-propoxyaniline | 59731-93-0 | C₁₁H₁₇NO | 179.26 | Data Not Available | Data Not Available |

| 4-Propoxyaniline | 4469-80-1 | C₉H₁₃NO | 151.21 | 131 @ 10 mmHg | 1.03 |

Table 1: Comparative Physicochemical Data. The data for 4-propoxyaniline is provided as a structural and functional analog to N-Ethyl-p-propoxyaniline.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For novel compounds like N-Ethyl-p-propoxyaniline, precise experimental determination is crucial.

Methodology: Siwoloboff Method (Micro-scale)

Given the likelihood of small sample quantities during research and development, the Siwoloboff method is a highly suitable micro-scale technique for boiling point determination.

Protocol:

-

Sample Preparation: A small amount of N-Ethyl-p-propoxyaniline (a few microliters) is introduced into a capillary tube (fusion tube), which is then attached to a thermometer.

-

Apparatus Setup: The thermometer with the attached fusion tube is placed in a heating bath (e.g., a Thiele tube) containing a high-boiling point liquid such as mineral oil or silicone oil. A smaller, inverted capillary tube is placed inside the fusion tube containing the sample.

-

Heating: The heating bath is gently and uniformly heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat is then carefully reduced.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction should be applied to the observed boiling point.

Experimental Determination of Density

Density, an intrinsic property of a substance, is its mass per unit volume. It is a fundamental parameter for quality control, substance identification, and process design.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Protocol:

-

Pycnometer Calibration: The empty, clean, and dry pycnometer is accurately weighed (m₁).

-

Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is recorded (m₂).

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with N-Ethyl-p-propoxyaniline at the same temperature. The mass is then measured (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Conclusion

While the boiling point and density of N-Ethyl-p-propoxyaniline remain to be experimentally documented in accessible literature, this guide provides the necessary framework for their determination. The presented protocols for micro-scale boiling point and precise density measurements offer researchers the tools to characterize this and other novel compounds. The data for the parent aniline, 4-propoxyaniline, serves as a valuable baseline for estimation and comparison. The empirical determination of these fundamental properties is a critical step in advancing the scientific understanding and application of N-Ethyl-p-propoxyaniline.

References

Difference between N-Ethyl-4-propoxyaniline and 4-Propoxyaniline

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-Propoxyaniline (primary amine) and its alkylated derivative, N-Ethyl-4-propoxyaniline (secondary amine). While sharing a core pharmacophore, these two compounds diverge significantly in physicochemical behavior, metabolic fate, and synthetic utility.

For drug development professionals, the distinction is critical:

-

4-Propoxyaniline serves as a versatile primary scaffold for further derivatization (e.g., urea formation in Dulcin analogs).

-

N-Ethyl-4-propoxyaniline represents a lipophilic modification , often employed to alter blood-brain barrier (BBB) permeability or block metabolic N-acetylation pathways.

Physicochemical Profiling

The transition from a primary to a secondary amine introduces steric bulk and increases lipophilicity, altering the compound's solubility profile and receptor binding affinity.

| Property | 4-Propoxyaniline | N-Ethyl-4-propoxyaniline | Implication for R&D |

| CAS Registry | 5769-08-4 (HCl salt) / 4469-80-1 (Free base) | Not widely listed; Custom Synthesis | The N-ethyl variant is typically a designed intermediate, not a commodity chemical. |

| Structure Class | Primary Aniline ( | Secondary Aniline ( | Defines available conjugation chemistry. |

| H-Bond Donors | 2 | 1 | N-ethylation reduces polarity, increasing membrane permeability. |

| Calc. LogP | ~1.8 - 2.1 | ~2.5 - 2.8 | Higher LogP in the N-ethyl variant favors CNS penetration. |

| Physical State | Solid (HCl salt) / Oil (Free base) | Oil (Free base) | Secondary alkyl anilines often have lower melting points due to disrupted crystal packing. |

| Basicity ( | ~5.0 - 5.3 | ~5.5 - 6.0 | N-alkyl groups generally increase electron density on Nitrogen, slightly raising basicity. |

Synthetic Pathways & Manufacturing

The synthesis of N-Ethyl-4-propoxyaniline is causally linked to 4-Propoxyaniline. The primary amine is the precursor, and the secondary amine is the product of reductive alkylation.

Protocol Logic:

We utilize Reductive Amination rather than direct alkylation (with ethyl bromide) to prevent over-alkylation to the tertiary amine (N,N-diethyl).

Figure 1: Synthetic Workflow The following diagram illustrates the linear progression from the nitro-precursor to the secondary amine.

Caption: Stepwise synthesis showing the critical divergence where reductive amination prevents tertiary amine formation.

Experimental Protocol: Synthesis of N-Ethyl-4-propoxyaniline

Objective: Selective mono-ethylation of the primary amine.

-

Imine Formation: Charge a reaction vessel with 4-Propoxyaniline (1.0 eq) and Acetaldehyde (1.1 eq) in Methanol. Stir at

for 1 hour. Why: Low temperature prevents polymerization of acetaldehyde. -

Reduction: Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise.

-

Quenching: Quench with water and extract with Ethyl Acetate.

-

Purification: The secondary amine is less polar than the primary starting material. Purify via Silica Gel Chromatography (Hexane:EtOAc 8:2).

Spectroscopic Identification (Self-Validating Systems)

To ensure scientific integrity, you must validate the conversion from primary to secondary amine using NMR and IR. This acts as a "self-validating" quality control step.

Infrared Spectroscopy (IR)

-

4-Propoxyaniline: Displays two distinct bands in the

region (Symmetric and Asymmetric N-H stretch). -

N-Ethyl-4-propoxyaniline: Displays one sharp band in the

region (Single N-H bond).

Proton NMR ( -NMR)

-

Diagnostic Signal: The appearance of the ethyl group signals confirms the transformation.

-

Triplet (

): Methyl protons of the ethyl group. -

Quartet (

): Methylene protons (

-

-

Amine Proton: The broad singlet integrates to 2H for the primary amine and 1H for the secondary amine.

Biopharmaceutical Implications

The structural difference dictates the metabolic fate of the molecule, influencing toxicity and duration of action.

Metabolic Divergence

-

Primary Amine (4-Propoxyaniline): Susceptible to N-Acetylation (Phase II conjugation) or N-Hydroxylation (CYP450 mediated). N-Hydroxylation is the toxicophore pathway leading to methemoglobinemia.

-

Secondary Amine (N-Ethyl-4-propoxyaniline): Cannot be directly N-acetylated. It must undergo N-Dealkylation (removing the ethyl group) to revert to the primary amine, or undergo N-Oxidation . This delays the onset of potential toxicity and alters the pharmacokinetic half-life.

Figure 2: Metabolic Fate Pathways

Caption: Metabolic pathways illustrating the N-dealkylation requirement for the secondary amine before entering toxic routes.[1]

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78221, 4-Propoxyaniline. Retrieved from [Link]

-

Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. Xenobiotica, 13(9), 513-520.[2] Retrieved from [Link]

Sources

Suppliers of N-Ethyl-N-(4-propoxyphenyl)amine for research

Topic: Suppliers and Technical Utilization of N-Ethyl-N-(4-propoxyphenyl)amine Content Type: Technical Dossier & Procurement Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Engineers.[1]

Sourcing, Synthesis, and Application in Drug Discovery[1][2][3]

Executive Summary

This compound (CAS: 59731-93-0) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1] Structurally, it combines a lipophilic 4-propoxy tail with a reactive N-ethyl aniline core.[1] This specific substitution pattern makes it a critical scaffold for modulating lipophilicity (LogP) and metabolic stability in drug design, particularly for local anesthetics, tubulin polymerization inhibitors, and liquid crystalline materials.[1]

This guide provides a self-validating framework for sourcing this compound, verifying its quality, and utilizing it in high-value synthesis workflows.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | N-Ethyl-4-propoxyaniline; 4-Propoxy-N-ethylaniline |

| CAS Number | 59731-93-0 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CCCOC1=CC=C(NCC)C=C1 |

| Appearance | Pale yellow to brown oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| pKa (Calc.) | ~5.3 (Conjugate acid) |

Supply Chain Landscape

Unlike commodity anilines, this compound is a Tier 2 Fine Chemical .[1] It is rarely held in multi-kilogram stock and is typically synthesized on-demand or held in gram-scale libraries by specialized vendors.[1]

Primary Suppliers (Verified Sources)

The following suppliers have historically listed this specific CAS or possess the immediate precursors to manufacture it rapidly.

-

BLDpharm: Currently the most reliable source for catalog quantities (1g - 25g).[1] They list the compound explicitly under CAS 59731-93-0.[1]

-

Enamine / MolPort: likely to hold stock as part of "REAL" (Readily Accessible) building block libraries for screening.

-

ChemicalBook Aggregators: Lists ~78 suppliers, but caution is advised.[1] Many are brokers. Direct validation with manufacturers like TCI or Apollo Scientific is recommended if BLDpharm is out of stock.[1]

Procurement Strategy: "Make vs. Buy" Matrix

Due to the simplicity of its structure but the scarcity of its specific alkylation pattern, the decision to buy or synthesize depends on timeline and scale.[1]

| Scenario | Recommendation | Rationale |

| Screening (< 5g) | BUY | Lead time (1-2 weeks) is cheaper than internal chemist time.[1] |

| Lead Opt (10-100g) | SYNTHESIZE | Commercial costs escalate non-linearly.[1] Synthesis is robust (see Section 5). |

| Process Dev (> 1kg) | OUTSOURCE | Contract a CRO to perform the reductive amination at scale. |

Quality Assurance: Self-Validating Protocols

To ensure scientific integrity, incoming batches must be validated.[1] Do not rely solely on the Certificate of Analysis (CoA).

Identity Verification (¹H NMR)

The structure contains distinct diagnostic signals that confirm both the N-ethyl and O-propoxy groups.[1]

-

Aromatic Region: Two doublets (or AA'BB' system) around 6.5 - 6.8 ppm (ortho to amine) and 6.8 - 7.0 ppm (ortho to ether).[1]

-

N-Ethyl Group:

-

O-Propoxy Group:

Purity Check (HPLC)

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aniline absorption).

-

Common Impurity: 4-Propoxyaniline (Starting material).[1][2] This will elute earlier than the N-ethyl product due to the lack of the ethyl group (more polar).[1]

Synthesis & Manufacturing Protocol

If commercial supply is unavailable, the following protocol is the industry standard for high-fidelity synthesis. It avoids the over-alkylation common with direct alkyl halides by using Reductive Amination .[1]

Reaction Pathway

Figure 1: Selective synthesis via reductive amination to prevent tertiary amine formation.

Step-by-Step Methodology

-

Imine Formation: Dissolve 4-Propoxyaniline (1.0 eq) in Dichloromethane (DCM). Add Acetaldehyde (1.1 eq) and a catalytic amount of Acetic Acid. Stir for 1 hour at room temperature.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc). The secondary amine is less polar than the primary amine starting material but more polar than tertiary byproducts.

Advanced Applications in Drug Discovery[1][2]

This scaffold is a "privileged structure" in medicinal chemistry, often used to tune the physicochemical properties of a drug candidate.

A. Lipophilicity Tuning (SAR)

The propoxy group adds significant lipophilicity compared to a methoxy group, facilitating blood-brain barrier (BBB) penetration or membrane intercalation.[1]

-

Methoxy (LogP ~ 1.5)

Propoxy (LogP ~ 2.5). -

Application: Researchers use this analog to sweep LogP values during Lead Optimization to improve oral bioavailability.[1]

B. Tubulin Polymerization Inhibitors

Research indicates that N-alkyl anilines are potent inhibitors of tubulin polymerization, binding to the colchicine site.[1] The N-ethyl variation allows for a specific steric fit that can be superior to N-methyl analogs depending on the depth of the hydrophobic pocket [1].[1]

C. Precursor for Urea/Carbamate Scaffolds

The secondary amine is a potent nucleophile. It is frequently reacted with isocyanates to form ureas, a common motif in kinase inhibitors (e.g., Sorafenib analogs) and aggrecanase inhibitors [2].[1]

Figure 2: Downstream applications and mechanistic utility of the scaffold.

Safety & Handling (SDS Summary)

-

Hazards: As an aniline derivative, assume it is Toxic if swallowed and may cause Skin Sensitization .[1]

-

Oxidation: Secondary aromatic amines oxidize slowly in air to form colored impurities (iminoquinones).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.[1]

References

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. National Institutes of Health (NIH) / PMC.[1] Discusses the synthesis and SAR of N-alkyl aniline derivatives as tubulin inhibitors.

-

4-Propoxyaniline Synthesis & Applications. ChemicalBook. Details the use of propoxyanilines in the preparation of aggrecanase inhibitors and urea derivatives.[1]

-

This compound Product Page. BLDpharm. Commercial specifications and CAS verification.

-

Prodrugs for Amines. MDPI. Reviews the use of N-alkyl amines in prodrug strategies for CNS active agents. [1]

Sources

Methodological & Application

Application Note: Selective Synthesis of N-Ethyl-N-(4-propoxyphenyl)amine

Executive Summary

This application note details the optimized protocol for the synthesis of N-Ethyl-N-(4-propoxyphenyl)amine (also known as N-ethyl-4-propoxyaniline) starting from 4-propoxyaniline .

While direct alkylation of electron-rich anilines often leads to inseparable mixtures of mono- and di-alkylated products, this guide prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This method offers superior chemo-selectivity, mild conditions, and high functional group tolerance, making it the industry standard for generating secondary amines in drug discovery and early-phase development. A secondary, high-fidelity route via Amide Reduction is provided for scenarios requiring absolute exclusion of tertiary amine byproducts.

Strategic Analysis of Synthetic Routes

The synthesis of secondary anilines requires careful control to prevent over-alkylation (formation of tertiary amines).

| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Recommended) | Route C: Acylation-Reduction |

| Reagents | Ethyl Bromide/Iodide, Base | Acetaldehyde, NaBH(OAc)₃ | Acetic Anhydride; LiAlH₄ or BH₃ |

| Selectivity | Low (Mix of | High (Kinetic control favors | Absolute (Only |

| Step Count | 1 | 1 (One-pot) | 2 |

| Atom Economy | High | Moderate | Low (Stoichiometric waste) |

| Suitability | Commodity chemicals | High-value intermediates | Scale-up / Difficult substrates |

Mechanistic Insight

In Route B , the reaction proceeds via the formation of an iminium ion intermediate. The reducing agent, Sodium Triacetoxyborohydride (STAB) , is less nucleophilic than Sodium Borohydride (

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the selectivity checkpoint at the reduction step.

Protocol 1: Selective Reductive Amination (Gold Standard)

This protocol is optimized for a 5.0 mmol scale. It utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

4-Propoxyaniline: 756 mg (5.0 mmol) [CAS: 5761-43-3]

-

Acetaldehyde: 242 mg (310 µL, 5.5 mmol, 1.1 equiv). Note: Freshly distilled or high-purity grade is critical.

-

Sodium Triacetoxyborohydride (STAB): 1.48 g (7.0 mmol, 1.4 equiv).

-

Acetic Acid (AcOH): 300 mg (285 µL, 5.0 mmol, 1.0 equiv). Catalyst.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous), 25 mL.

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Nitrogen (

). Add a magnetic stir bar.[1] -

Solubilization: Charge the RBF with 4-Propoxyaniline (756 mg) and DCE (20 mL). Stir until fully dissolved.

-

Activation: Add Acetic Acid (285 µL) to the solution. Stir for 5 minutes.

-

Why? Acid catalysis promotes the formation of the imine/iminium species.

-

-

Imine Formation: Cool the mixture to 0°C (ice bath). Add Acetaldehyde (310 µL) dropwise. Allow the mixture to stir at 0°C for 15–30 minutes, then warm to room temperature (RT) for 30 minutes.

-

Reduction: Cool the mixture back to 0°C. Add STAB (1.48 g) portion-wise over 10 minutes.

-

Caution: Gas evolution (

) may occur. Do not seal the system tightly; use a bubbler or needle vent.

-

-

Reaction: Remove the ice bath and stir at RT for 4–16 hours.

-

Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The imine intermediate should disappear.

-

-

Quench: Once complete, quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Workup:

-

Transfer to a separatory funnel.[1]

-

Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via Flash Column Chromatography on silica gel.

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Expectation: The product is a pale yellow to colorless oil.

-

Protocol 2: Two-Step Acylation-Reduction (Alternative)

Use this route if STAB is unavailable or if the substrate is prone to dialkylation (e.g., if the aniline is extremely electron-rich).

Step 1: Acylation

-

Dissolve 4-Propoxyaniline (5.0 mmol) in DCM (20 mL).

-

Add Triethylamine (6.0 mmol) and Acetic Anhydride (5.5 mmol).

-

Stir at RT for 2 hours. Wash with 1M HCl, then

. Dry and concentrate to yield N-(4-propoxyphenyl)acetamide .

Step 2: Reduction

-

Dissolve the amide intermediate (from Step 1) in anhydrous THF (20 mL) under

. -

Cool to 0°C. Slowly add Lithium Aluminum Hydride (

) (2.0 equiv, 1M in THF) or Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 equiv). -

Heat to reflux for 2–4 hours.

-

Careful Quench (Fieser Method for LAH): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Concentrate the filtrate to obtain pure This compound .

Process Control & Analytics

Workflow Diagram

Figure 2: Operational workflow for the reductive amination protocol.

Characterization Data (Expected)

-

Physical State: Pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

- 6.80 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H).

-

3.85 (t, 2H,

-

3.10 (q, 2H,

-

1.75 (m, 2H, propyl

-

1.25 (t, 3H, ethyl

-

1.02 (t, 3H, propyl

-

3.50 (br s, 1H,

-

Mass Spectrometry (ESI+): Calculated for

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old STAB reagent | Use fresh STAB or switch to |

| Dialkylation (Tertiary Amine) | Excess acetaldehyde | Strictly limit aldehyde to 1.0–1.1 equiv. Add aldehyde slowly. |

| Starting Material Remains | Wet solvent | Ensure DCE/THF is anhydrous; water hydrolyzes the imine back to SM. |

| Brown/Dark Product | Oxidation of aniline | Perform all steps under Nitrogen/Argon. Purify immediately. |

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

-

Templ, J., & Schnürch, M. (2024).[3] "A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines." Chemistry – A European Journal, 30(26). Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline." BenchChem Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic N-Alkylation of 4-Propoxyaniline with Ethyl Bromide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the N-alkylation of 4-propoxyaniline with ethyl bromide, yielding N-ethyl-4-propoxyaniline. This reaction serves as a critical transformation in organic synthesis, enabling the strategic modification of molecular properties for applications in medicinal chemistry and materials science. This application note moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind procedural choices, and a detailed, field-tested protocol. The aim is to equip researchers with the expertise to not only successfully execute this synthesis but also to intelligently troubleshoot and adapt the methodology.

Introduction: The Strategic Imperative of N-Alkylation

N-alkylation of anilines is a foundational strategy in the synthetic chemist's toolkit.[1] The introduction of an alkyl group, in this case, an ethyl group, onto the nitrogen atom of 4-propoxyaniline profoundly influences its electronic and steric environment. This modification can enhance a molecule's metabolic stability, modulate its lipophilicity, and alter its binding affinity for biological targets—all critical parameters in the drug development cascade. The product, N-ethyl-4-propoxyaniline, is a valuable intermediate for more complex molecular architectures.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 4-propoxyaniline, possessing a lone pair of electrons, functions as the nucleophile. It attacks the electrophilic carbon of ethyl bromide, resulting in the formation of a new carbon-nitrogen bond and the concurrent displacement of the bromide leaving group. A non-nucleophilic base is essential to scavenge the hydrobromic acid (HBr) generated in situ, preventing the protonation of the aniline starting material which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of N-Ethyl-4-propoxyaniline

This protocol is designed as a self-validating system, with each step and reagent choice justified to ensure reproducibility and success.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | CAS No. | Key Role |

| 4-Propoxyaniline | Reagent (≥95%) | TCI, Sigma-Aldrich | 4469-80-1 | Starting Material[2] |

| Ethyl Bromide | Reagent (≥98%) | Sigma-Aldrich, Spectrum | 74-96-4 | Alkylating Agent[3][4] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 | Base[5] |

| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich | 75-05-8 | Solvent |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | 60-29-7 | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | - | Aqueous Wash |

| Brine (Saturated NaCl) | Aqueous Solution | - | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | 7487-88-9 | Drying Agent |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and thermometer

-

Magnetic stirrer with heating mantle

-

Pressure-equalizing dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Standard laboratory glassware and consumables

Detailed Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and thermometer, combine 4-propoxyaniline (10.0 g, 66.1 mmol) and anhydrous potassium carbonate (18.3 g, 132.2 mmol, 2.0 equiv). Add anhydrous acetonitrile (100 mL). Rationale: Using an anhydrous solvent and base is crucial to prevent unwanted side reactions with water. Potassium carbonate is a suitable base for this reaction as it is strong enough to neutralize the generated HBr but not so strong as to deprotonate other parts of the molecule or promote elimination reactions.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add ethyl bromide (8.0 g, 73.4 mmol, 1.1 equiv) dropwise via the dropping funnel over 15 minutes at room temperature. Safety Precaution: Ethyl bromide is volatile and a suspected carcinogen.[3][6] This operation must be performed in a well-ventilated chemical fume hood.[7]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexanes. The reaction is considered complete upon the disappearance of the 4-propoxyaniline spot.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove potassium carbonate and the potassium bromide salt byproduct.[8] Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (150 mL).

-

Transfer the ethereal solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[9] Rationale: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.[9]

-

-

Purification and Isolation:

-

Concentrate the dried organic solution on a rotary evaporator to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.[9][10]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-ethyl-4-propoxyaniline as a clear or pale yellow oil.

-

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

-

1H NMR: Expect characteristic signals for the aromatic protons, the propoxy group, and the newly introduced ethyl group.

-

13C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₁₇NO.

-

Infrared (IR) Spectroscopy: Presence of a characteristic N-H stretch for a secondary amine.

Visualizing the Process and Mechanism

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of N-ethyl-4-propoxyaniline.

SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism for the N-alkylation reaction.

Safety and Handling

-

4-Propoxyaniline: Harmful if swallowed and causes skin and serious eye irritation.[2]

-

Ethyl Bromide: Highly flammable liquid and vapor.[6] Harmful if swallowed or inhaled and is a suspected carcinogen.[3] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[7]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

-

PPE: At a minimum, a flame-retardant lab coat, chemical splash goggles, and nitrile gloves are mandatory.

Concluding Remarks

This application note provides a robust and well-rationalized protocol for the N-alkylation of 4-propoxyaniline. The detailed procedure, coupled with an understanding of the underlying mechanism and safety considerations, empowers researchers to confidently synthesize this valuable chemical intermediate. The principles outlined herein are broadly applicable to other N-alkylation reactions, forming a solid foundation for further synthetic explorations in drug discovery and beyond.

References

- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.

- BenchChem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.

-

JOCPR. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Propoxyaniline | 4469-80-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.de [fishersci.de]

- 7. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 4-PROPOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Catalyst selection for synthesizing N-ethyl-p-propoxyaniline

Application Note & Protocols

Topic: A Comparative Guide to Catalyst Selection for the Synthesis of N-ethyl-p-propoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted anilines are foundational structures in the development of pharmaceuticals, agrochemicals, and functional materials. N-ethyl-p-propoxyaniline, a derivative of p-propoxyaniline, serves as a key structural motif and potential intermediate in medicinal chemistry. The efficiency, selectivity, and sustainability of its synthesis are critically dependent on the chosen catalytic strategy. This guide provides a detailed comparative analysis of three distinct catalytic methodologies for the N-ethylation of p-propoxyaniline: heterogeneous catalytic reductive amination, classical direct alkylation, and advanced borrowing hydrogen catalysis. By elucidating the mechanistic principles, providing detailed, field-tested protocols, and offering a comparative analysis of performance metrics, this document equips researchers with the necessary framework to select the optimal synthetic route based on specific experimental and industrial constraints, including yield, purity, cost, and environmental impact.

Introduction: Strategic Considerations for N-Alkylation

The synthesis of secondary amines from primary anilines is a cornerstone of organic chemistry. The primary challenge lies in achieving selective mono-alkylation while avoiding the formation of the tertiary amine byproduct. Furthermore, the increasing emphasis on green chemistry necessitates the use of atom-economical reagents and recyclable catalysts.

This guide explores three catalytic pathways to N-ethyl-p-propoxyaniline, each with a unique profile of advantages and limitations. The selection of a specific pathway is not arbitrary but a strategic decision based on project goals.

Caption: Experimental workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

p-Propoxyaniline (1.0 eq, e.g., 1.51 g, 10 mmol)

-

Acetaldehyde (1.1 eq, e.g., 0.48 g, 11 mmol)

-

Palladium on Carbon (10% Pd, 0.1 eq)

-

Ammonium Formate (5.0 eq, e.g., 3.15 g, 50 mmol)

-

Solvent: 9:1 Isopropanol:Water (e.g., 50 mL)

-

Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite, Silica Gel

Procedure:

-

Catalyst Activation: To a 100 mL round-bottom flask containing a magnetic stir bar, add Pd/C (0.1 eq). Add the isopropanol/water solvent mixture (45 mL isopropanol, 5 mL water). Add the ammonium formate (5.0 eq) and stir the slurry for 5-10 minutes at room temperature to activate the catalyst.

-

Reagent Addition: To the stirred slurry, add p-propoxyaniline (1.0 eq) followed by the dropwise addition of acetaldehyde (1.1 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes, using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 30-60 minutes.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with a small amount of DCM to ensure complete recovery of the product.

-

Work-up: Combine the filtrates and remove the solvent under reduced pressure. To the resulting residue, add 50 mL of DCM and 50 mL of water. Transfer to a separatory funnel, wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient eluent system (e.g., starting with 98:2 Hexane:Ethyl Acetate) to yield N-ethyl-p-propoxyaniline as a pure oil.

Protocol 2: Classical Direct N-Alkylation

This method represents the traditional approach to N-alkylation, reacting the aniline nucleophile directly with an electrophilic ethyl halide. While straightforward, this Sₙ2 reaction often requires elevated temperatures and can be prone to over-alkylation, producing the tertiary amine N,N-diethyl-p-propoxyaniline as a significant byproduct.

Principle & Catalyst Insight: This reaction is typically facilitated by a weak base, such as potassium carbonate (K₂CO₃), which acts as a proton scavenger to neutralize the H-X acid formed during the reaction, thereby driving the equilibrium forward. A polar aprotic solvent like 2-butanone or DMF is used to dissolve the reagents and facilitate the nucleophilic substitution. While not strictly a "catalyst," the base is a critical promoter for the reaction. Careful control of stoichiometry and reaction time is essential to maximize the yield of the desired secondary amine. This method is often chosen for its low-cost reagents and simple setup. [1][2]

Sources

Scalable synthesis route for N-Ethyl-4-propoxyaniline

Application Note: Scalable Process Chemistry for N-Ethyl-4-propoxyaniline

Executive Summary & Strategic Route Selection

The synthesis of N-Ethyl-4-propoxyaniline presents a classic challenge in process chemistry: achieving selective N-monoalkylation of an electron-rich aniline without significant over-alkylation to the tertiary amine (N,N-diethyl) or quaternary ammonium salts.

While direct alkylation with ethyl halides (EtI, EtBr) is theoretically possible, it is kinetically difficult to control on a large scale, often resulting in a statistical mixture of unreacted starting material, mono-ethyl, and di-ethyl products. Separation of these species by distillation is energy-intensive due to overlapping boiling points.

Recommended Scalable Route: This protocol utilizes a Reductive Alkylation (Reductive Amination) strategy. By reacting 4-propoxyaniline with acetaldehyde in the presence of a heterogeneous hydrogenation catalyst (Pt/C or Pd/C), we establish a self-limiting reaction cycle that favors mono-alkylation under controlled hydrogen pressure. This route minimizes waste, avoids genotoxic alkylating agents, and is highly amenable to flow chemistry or batch scale-up.

Retrosynthetic Analysis & Pathway Design

The synthesis is broken down into three critical stages, starting from the commodity chemical 4-nitrophenol.

Figure 1: Retrosynthetic pathway highlighting the critical control point at Step 3 to prevent over-alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Nitro-4-propoxybenzene

Objective: Efficient O-alkylation of 4-nitrophenol.

Reagents:

-

4-Nitrophenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, micronized)

-

Solvent: DMF (Dimethylformamide) or Acetone (for easier workup).

Protocol:

-

Charge: To a reactor equipped with an overhead stirrer and reflux condenser, charge 4-Nitrophenol and DMF (5 vol).

-

Base Addition: Add K₂CO₃ in portions to control the exotherm. Stir at ambient temperature for 30 minutes to form the phenoxide.

-

Alkylation: Add 1-Bromopropane dropwise over 1 hour.

-

Reaction: Heat to 60-70°C (DMF) or Reflux (Acetone) for 6-8 hours. Monitor by HPLC/TLC until starting material is <1%.

-

Workup: Cool to 20°C. Pour the mixture into ice water (20 vol). The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with water to remove residual DMF/salts.

-

Drying: Dry in a vacuum oven at 45°C.

-

Expected Yield: 90-95%

-

Appearance: Pale yellow crystalline solid.

-

Step 2: Hydrogenation to 4-Propoxyaniline

Objective: Reduction of the nitro group without de-alkylation.

Reagents:

-

1-Nitro-4-propoxybenzene (1.0 eq)

-

Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol (10 vol)

-

Hydrogen Gas (H₂)

Protocol:

-

Loading: Charge the nitro compound, solvent, and catalyst (as a slurry) into a hydrogenation autoclave (e.g., Parr reactor).

-

Purge: Purge with Nitrogen (3x) and Hydrogen (3x) to remove oxygen.

-

Reaction: Pressurize with H₂ to 3-5 bar (45-75 psi). Stir vigorously at 40-50°C.

-

Note: The reaction is exothermic. Control temperature ramp carefully.

-

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases and HPLC confirms conversion.

-

Filtration: Filter the warm solution through a Celite pad to remove the catalyst. (Handle Pd/C under inert atmosphere to prevent ignition).

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline oil.

-

Expected Yield: >95%

-

Storage: Store under Nitrogen; anilines are oxidation-sensitive.

-

Step 3: Selective N-Ethylation (The Critical Step)

Objective: Mono-ethylation via Reductive Amination.

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then rapidly hydrogenated to the amine. The key to selectivity is maintaining a low concentration of the imine relative to the reducing agent.

Reagents:

-

4-Propoxyaniline (1.0 eq)[1]

-

Acetaldehyde (1.05 - 1.1 eq)

-

Catalyst: 5% Pt/C (Sulfided Pt is often preferred to prevent ring reduction, but standard Pt/C works for simple anilines) or Raney Nickel.

-

Solvent: Ethanol (anhydrous).

-

Acid Additive (Optional): Acetic Acid (0.1 eq) can accelerate imine formation.

Protocol:

-

Preparation: Dissolve 4-Propoxyaniline in Ethanol (10 vol) in the autoclave. Add the catalyst (2-3 wt%).

-

Acetaldehyde Addition:

-

Batch Mode: Add Acetaldehyde slowly at 0-5°C to prevent immediate polymerization or uncontrolled exotherm.

-

Process Tip: For highest selectivity, premix the aniline and acetaldehyde for 30 mins to form the imine before pressurizing with H₂, or feed acetaldehyde continuously under H₂ pressure.

-

-

Hydrogenation: Pressurize to 5-10 bar H₂. Heat to 40-60°C.

-

Reaction Time: 2-4 hours.

-

Workup: Filter catalyst. Concentrate solvent.

-

Purification (Crucial):

-

The crude will contain: Target (Major), Starting Material (<2%), N,N-Diethyl (<5%).

-

Acid/Base Extraction: Dissolve oil in Ethyl Acetate. Wash with dilute HCl (pH ~3-4). The secondary amine (Target) and tertiary amine (impurity) will protonate and go to the aqueous layer. Neutral impurities stay in organic.

-

Refined Purification: Fractional distillation under high vacuum is the standard industrial purification method.

-

Boiling Point: N-Ethyl-4-propoxyaniline boils approx. 140-150°C at 5 mmHg (Estimate based on phenetidine analogs).

-

Process Safety & Quality Control

Impurity Profiling

The major challenge is distinguishing the mono-ethyl from the di-ethyl product.

| Component | Structure | Origin | Control Strategy |

| 4-Propoxyaniline | Primary Amine | Unreacted Starting Material | Ensure slight excess of acetaldehyde; Push conversion. |

| N-Ethyl-4-propoxyaniline | Secondary Amine | Target | Optimize Temp/Pressure. |

| N,N-Diethyl-4-propoxyaniline | Tertiary Amine | Over-alkylation | Limit Acetaldehyde equivalents; Stop reaction immediately upon consumption of SM. |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Aromatic ring).

References

-

Synthesis of 4-Propoxyaniline (Precursor)

- Source: ChemicalBook & PubChem. "4-PROPOXYANILINE synthesis and CAS 4469-80-1".

-

Link:

- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Classic mechanistic reference for lab scale).

-

Specific Target Data (N-Ethyl-4-propoxyaniline)

- Source: 10X Chem & Google P

-

Link:

-

Safety Data

- Source: Sigma-Aldrich / Merck MSDS for 4-Propoxyaniline (Analogous hazards).

-

Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Propoxyaniline

Welcome to the Technical Support Center for handling and purification of 4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted 4-propoxyaniline from reaction mixtures.

Introduction

4-Propoxyaniline is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals like aggrecanase inhibitors.[1] As with many chemical syntheses, the crude product is often contaminated with unreacted starting materials, byproducts, and residual reagents. The successful isolation of the desired product in high purity is critical for subsequent steps and for ensuring the validity of experimental results. This guide provides a comprehensive overview of the most effective methods for removing unreacted 4-propoxyaniline, explains the underlying chemical principles, and offers practical troubleshooting advice.

Physicochemical Properties of 4-Propoxyaniline

A thorough understanding of the physicochemical properties of 4-propoxyaniline is the foundation for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Colorless to brown clear liquid | |

| Boiling Point | 131 °C at 10 mmHg | |

| Flash Point | 110 °C (closed cup) | |

| Solubility in Water | Slightly soluble | [2] |

Core Purification Strategies

The choice of purification method depends on the properties of the desired product and the nature of the other components in the reaction mixture. Below are the most common and effective techniques for removing unreacted 4-propoxyaniline.

Acid-Base Extraction

This is the most robust and widely used method for separating basic anilines from neutral or acidic compounds.[3]

Principle: 4-Propoxyaniline, like other anilines, is a weak base. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amino group of 4-propoxyaniline is protonated to form a water-soluble ammonium salt. This salt then preferentially partitions into the aqueous phase, which can be separated from the organic phase containing the desired product.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

-

Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing.

-

Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the protonated 4-propoxyaniline.

-

Aqueous Layer Removal: Carefully drain the lower aqueous layer.

-

Repeat (Optional): For a more complete removal, repeat the acidic wash with a fresh portion of 1M HCl.

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain your purified product.

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4]

Principle: A solution of the crude reaction mixture is passed through a column packed with a stationary phase (typically silica gel). A solvent or mixture of solvents (the mobile phase or eluent) is used to move the compounds through the column. Compounds with a higher affinity for the stationary phase will move more slowly, while compounds with a lower affinity will move more quickly, allowing for their separation. Since silica gel is acidic, the basic 4-propoxyaniline may interact strongly with it, leading to poor separation (streaking). This can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Experimental Protocol: Column Chromatography

-

TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation between your desired product and 4-propoxyaniline.

-

Column Packing: Secure a chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully add it to the top of the column.

-

Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

If your desired product is a solid, recrystallization can be a highly effective purification method.[5]

Principle: This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl instead of shaking. |

| Product is lost during acid-base extraction | The desired product may also be basic or acid-sensitive. | Check the pH of the aqueous layer after extraction. If your product is also basic, consider alternative methods like chromatography or recrystallization. |

| 4-Propoxyaniline streaks on TLC plate/column | The basic amine is interacting with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. |

| Product "oils out" instead of crystallizing | The compound is coming out of solution above its melting point. The presence of significant impurities can lower the melting point. | Return the solution to the heat source, add more solvent, and allow it to cool more slowly. Consider a preliminary purification step (e.g., extraction) to remove some impurities before recrystallization. |

| No crystals form upon cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Reduce the volume of the solvent by evaporation and try cooling again. |

Frequently Asked Questions (FAQs)

Q1: My product is acid-sensitive. How can I remove unreacted 4-propoxyaniline?

If your product is not stable in acidic conditions, you should avoid the standard acid-base extraction with strong acids like HCl. Instead, you can try washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic. Alternatively, column chromatography with a basic modifier in the eluent or recrystallization are excellent options.

Q2: I see a color change in my 4-propoxyaniline upon storage. Is it still usable?

Anilines are prone to oxidation, which can cause them to darken over time. For many applications, a slight discoloration may not affect the reactivity. However, for sensitive reactions or to obtain a high-purity product, it is advisable to purify the 4-propoxyaniline before use, for example, by distillation under reduced pressure.

Q3: How can I confirm that all the 4-propoxyaniline has been removed?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Spot your crude reaction mixture, your purified product, and a standard of 4-propoxyaniline on the same TLC plate. After developing the plate, the spot corresponding to 4-propoxyaniline should be absent in the lane of your purified product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[4]

Q4: What is the purpose of the brine wash in the extraction protocol?

The brine wash serves two main purposes. First, it helps to break up emulsions that may have formed. Second, it helps to remove dissolved water from the organic layer, as the high salt concentration in the brine reduces the solubility of water in the organic solvent. This makes the subsequent drying step with an anhydrous salt more efficient.

References

- Google Patents. (n.d.). Purification of 4,4'-methylene dianiline by crystallization.

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl).... Retrieved from [Link]

-

PMC. (n.d.). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Amide Workup. Retrieved from [Link]

-

SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

-

MDPI. (2017). High Efficiency Post Column Derivatisations of Natural Products using Reaction Flow High Performance Liquid Chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-ketoacids and N-alkyl hydroxylamines. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Storage Stability of N-Ethyl-N-(4-propoxyphenyl)amine Solutions

Welcome to the technical support center for N-Ethyl-N-(4-propoxyphenyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and stability of your experimental solutions.

I. Understanding the Molecule: Key Stability Considerations

This compound is an aromatic amine, a class of compounds known for their potential susceptibility to degradation.[1][2] The primary pathways of degradation for aromatic amines include oxidation, hydrolysis, and photodegradation. Understanding these vulnerabilities is the first step in ensuring the long-term stability of your solutions.

Key Molecular Features Influencing Stability:

-

Amine Group: The secondary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts and a decrease in purity.[1]

-

Aromatic Ring: The phenyl ring can be susceptible to electrophilic substitution reactions, although it is generally stable under typical storage conditions.

-

Propoxy Group: The ether linkage in the propoxy group is generally stable but can be cleaved under harsh acidic or basic conditions, which are not typically recommended for storage.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound solutions.

1. What are the optimal storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent exposure to air and moisture.[3] Generally, storage at temperatures below 30°C (86°F) is recommended to maintain stability.[3] For long-term storage, temperatures of -20°C or -70°C are preferable.[4]

2. What solvents are recommended for preparing stock solutions?

3. My solution has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the amine group.[1] If you observe a color change, it is recommended to verify the purity of the solution using an appropriate analytical method before proceeding with your experiment.

4. How long can I store my this compound solution?

The long-term stability will depend on the storage conditions (temperature, light exposure), the solvent used, and the concentration of the solution. For critical applications, it is best practice to prepare fresh solutions. If long-term storage is necessary, a stability study should be performed under your specific storage conditions. Some studies on other aromatic amines have shown significant degradation within three months under certain conditions.[1]

5. Should I use an antioxidant in my solution?

For aromatic amines that are highly susceptible to oxidation, the addition of an antioxidant like ascorbic acid has been shown to be effective in some cases.[1] However, the compatibility and potential interference of the antioxidant with your specific application must be considered.

III. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of this compound solutions.

Guide 1: Investigating Solution Discoloration

Problem: Your previously colorless or pale yellow solution of this compound has developed a noticeable color.

Potential Cause: Oxidation of the amine functionality is the most probable cause of color formation. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Step-by-Step Protocol for Investigation:

-

Visual Inspection: Note the intensity and hue of the color change. A more intense color may indicate a greater degree of degradation.

-

Review Storage History: Check logs for any deviations from recommended storage conditions, such as prolonged exposure to room temperature or light.

-

Analytical Verification (Recommended):

-

Method: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a suitable method to assess purity.

-

Procedure:

-

Prepare a fresh standard solution of this compound of the same concentration as the suspect solution.

-

Analyze both the fresh standard and the discolored solution by HPLC-UV.

-

Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

-

-

-

Corrective Actions:

-

If degradation is confirmed, discard the discolored solution.

-

Prepare a fresh solution using a high-purity, anhydrous solvent.

-

Store the new solution in an amber vial to protect it from light, and purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

-

Store at or below the recommended temperature.

-

Guide 2: Addressing Inconsistent Experimental Results

Problem: You are observing variability or a loss of activity in your experiments that use a stored solution of this compound.

Potential Cause: The concentration of the active compound in your solution may have decreased due to degradation. Even if there is no visible color change, significant degradation can occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Protocol for Investigation:

-

Prepare a Fresh Standard: Always prepare a fresh solution from the solid compound to use as a positive control.

-

Parallel Experiment: Run your experiment using both the stored solution and the freshly prepared solution under identical conditions.

-

Data Comparison: Analyze the results from both experimental sets. A statistically significant difference in the expected outcome (e.g., reduced efficacy, altered kinetics) between the two solutions strongly suggests degradation of the stored solution.

-

Quantitative Analysis (Optional but Recommended):

-

Method: Use a validated quantitative analytical method, such as HPLC with a calibration curve or quantitative NMR (qNMR), to determine the exact concentration of this compound in the stored solution.[6]

-

This will provide definitive evidence of any loss of the active compound.

-

-

Preventative Measures:

-

Establish a clear expiration date for your prepared solutions based on stability data or a conservative estimate (e.g., 1-3 months when stored properly).

-

For highly sensitive assays, always use freshly prepared solutions.

-

If you must store solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

-

IV. Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C for long-term storage.[4] Below 30°C for short-term.[3] | Minimizes thermal degradation and slows down oxidative processes. |

| Light Exposure | Store in amber vials or protect from light. | Prevents photodegradation. |

| Atmosphere | Purge headspace with inert gas (e.g., argon, nitrogen). | Minimizes oxidation by removing oxygen. |

| Container | Tightly sealed glass or compatible plastic (e.g., HDPE) containers.[2][3] | Prevents solvent evaporation and exposure to air and moisture.[3] |

| Solvent | High-purity, anhydrous solvents (e.g., DMSO, ethanol). | Minimizes hydrolysis and other solvent-mediated degradation.[3] |

V. References

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available from: [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available from: [Link]

-

Amine. In: Encyclopædia Britannica. Available from: [Link]

-

Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR spectrum analysis of N-Ethyl-N-(4-propoxyphenyl)amine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of N-Ethyl-N-(4-propoxyphenyl)amine , structured for researchers in pharmaceutical process development and structural elucidation.

This guide moves beyond simple peak listing; it compares the target secondary amine against its critical process alternatives (precursors and over-alkylated byproducts) and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to ensure analytical rigor.

A Comparative Analytical Guide for Structural Verification

Compound Class: Secondary Aromatic Amine | CAS: 59731-93-0 | Formula: C₁₁H₁₇NO

Executive Summary & Analytical Context

In drug development, This compound often serves as a functionalized intermediate for local anesthetics or tyrosine kinase inhibitors. Its analysis requires precise differentiation from its primary amine precursor (4-Propoxyaniline ) and its tertiary amine over-alkylation byproduct (N,N-Diethyl-4-propoxyaniline ).

This guide compares the spectral performance of the target compound against these "alternatives" (impurities) and establishes a self-validating protocol for confirming the N-ethylation state —the most critical quality attribute.

Key Analytical Challenges Solved:

-